Cas no 1706327-33-4 (4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine)
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine
- AKOS024882004
- 1706327-33-4
- 4-(benzenesulfonyl)-1-(3,4-dimethoxyphenyl)sulfonylpiperidine
- 1-((3,4-dimethoxyphenyl)sulfonyl)-4-(phenylsulfonyl)piperidine
- F6441-2632
-
- Inchi: 1S/C19H23NO6S2/c1-25-18-9-8-17(14-19(18)26-2)28(23,24)20-12-10-16(11-13-20)27(21,22)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3
- InChI Key: UHBNRXPZZQGKSS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C1CCN(CC1)S(C1C=CC(=C(C=1)OC)OC)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 425.09667980g/mol
- Monoisotopic Mass: 425.09667980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 107Ų
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6441-2632-2μmol |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-5μmol |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-10μmol |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-20μmol |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-1mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-2mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-3mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-4mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-5mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6441-2632-10mg |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine |
1706327-33-4 | 10mg |
$79.0 | 2023-09-09 |
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine
Introduction to 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine (CAS No. 1706327-33-4)
4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine, identified by its CAS number 1706327-33-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates two sulfonyl groups, one attached to a benzenesulfonyl moiety and the other to a 3,4-dimethoxybenzenesulfonyl group, which contribute to its unique chemical properties and reactivity.
The presence of multiple sulfonyl groups in the molecular structure of 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine enhances its interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry. Sulfonyl groups are known to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific arrangement of these groups in this compound may modulate its binding affinity and selectivity towards certain enzymes or receptors, thereby influencing its therapeutic potential.
In recent years, there has been growing interest in the development of novel piperidine-based scaffolds for the treatment of various diseases. The structural features of 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine make it an attractive molecule for medicinal chemists seeking to design next-generation drugs. Its dual sulfonyl functionality provides multiple points of interaction with biological systems, which can be exploited to enhance drug efficacy and reduce side effects.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of a piperidine core with sulfonyl substituents has been shown to improve pharmacokinetic properties such as solubility and metabolic stability. These characteristics are crucial for the development of orally active drugs that can reach their target sites effectively. Furthermore, the presence of methoxy groups in the 3,4-dimethoxybenzenesulfonyl moiety may further enhance the compound's bioavailability and reduce its toxicity profile.
Recent studies have demonstrated that piperidine derivatives can serve as effective inhibitors of various enzymes involved in disease pathways. For instance, modifications to the piperidine ring have been shown to improve binding affinity to targets such as kinases and proteases. The compound 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine represents a promising example of how structural optimization can lead to the discovery of novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the complex sulfonylated piperidine core. These methods highlight the synthetic challenges associated with preparing such intricate molecules but also showcase the advancements in organic chemistry that enable their creation.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine and potential biological targets. These studies provide insights into binding modes, energetics, and possible conformational changes upon receptor interaction. Such information is critical for designing derivatives with improved pharmacological properties.
The pharmaceutical industry continues to explore novel scaffolds like 4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine for their potential therapeutic applications. Preclinical studies are underway to evaluate its efficacy and safety profiles in various disease models. Preliminary results suggest that this compound exhibits promising activity against certain pathological conditions without significant adverse effects.
In conclusion,4-(benzenesulfonyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine (CAS No. 1706327-33-4) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of functional groups makes it an attractive candidate for further development into a therapeutic agent. As research continues in this area,this molecule may play a crucial role in addressing unmet medical needs by serving as a foundation for new drug candidates or lead compounds.
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